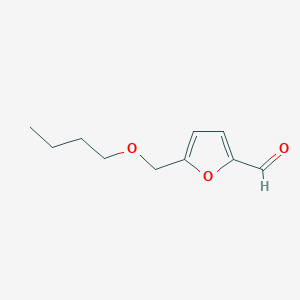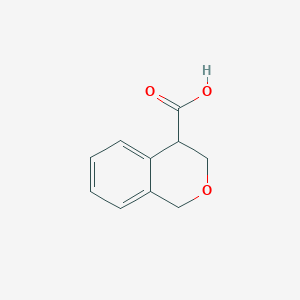![molecular formula C17H19NO2 B12121550 [1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester is an organic compound with the molecular formula C17H19NO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a carboxylic acid group and the other with a dimethylamino group. The ethyl ester functionality is attached to the carboxylic acid group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the ethyl ester group into the biphenyl structure, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various functionalized biphenyl derivatives .
Biology and Medicine
It can be used in the development of pharmaceuticals that target specific biological pathways .
Industry
In the industrial sector, this compound is employed in the production of UV-curing coatings and inks. It acts as a photoinitiator in the polymerization of unsaturated prepolymers, making it valuable in the manufacturing of advanced materials .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar in structure but lacks the biphenyl moiety.
Dimethylaminoethyl acrylate: Contains a dimethylamino group and an ester functionality but differs in the core structure.
Uniqueness
The presence of both the biphenyl and dimethylamino groups in [1,1’-Biphenyl]-4-carboxylic acid, 4’-(dimethylamino)-, ethyl ester imparts unique chemical properties, making it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its significance.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]benzoate |
InChI |
InChI=1S/C17H19NO2/c1-4-20-17(19)15-7-5-13(6-8-15)14-9-11-16(12-10-14)18(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
YGGBYNBLGDBTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)




![1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12121503.png)

![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)
![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)

![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
